molecular formula C24H19ClN2O B4666922 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide CAS No. 5699-04-7

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4666922
CAS RN: 5699-04-7
M. Wt: 386.9 g/mol
InChI Key: MYAJLRWEEMTGAW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as CQ-1, is a quinoline-based compound that has gained significant attention in scientific research due to its potential as an anticancer agent.

Mechanism of Action

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Specifically, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, leading to DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. In addition, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One major advantage of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its potential as a potent anticancer agent with multiple mechanisms of action. However, limitations include its poor solubility in water and potential toxicity at high doses, which may limit its clinical application.

Future Directions

Future research on 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide should focus on its potential as a combination therapy with other anticancer agents, as well as its use in the treatment of inflammatory diseases. In addition, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Finally, preclinical studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide in animal models before clinical trials can be initiated.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent, with promising results in various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O/c1-15-7-12-19(13-16(15)2)26-24(28)21-14-23(17-8-10-18(25)11-9-17)27-22-6-4-3-5-20(21)22/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJLRWEEMTGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366752
Record name 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5699-04-7
Record name 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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